

5-Methyl-2-phenyl-2-hexenal: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyl-2-phenyl-2-hexenal

Cat. No.: B7856895

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CAS Number: 21834-92-4 Synonyms: Benzeneacetaldehyde, α -(3-methylbutylidene)-; 2-Phenyl-5-methyl-2-hexenal; Cocoa hexenal

This technical guide provides an in-depth overview of **5-Methyl-2-phenyl-2-hexenal**, a compound of interest in flavor chemistry and potentially in toxicology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and known biological effects.

Chemical and Physical Properties

5-Methyl-2-phenyl-2-hexenal is an α,β -unsaturated aldehyde recognized for its characteristic cocoa and chocolate-like aroma.^{[1][2]} It is a key component responsible for the distinctive scent of cocoa beans.^[1] Its primary application is in the flavor and fragrance industry.^{[2][3]} The compound exists as a light yellow liquid and is synthetically produced.^{[2][4]}

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ O	[5]
Molecular Weight	188.27 g/mol	[6]
Density	0.973 g/mL at 25 °C	[7]
Boiling Point	280.58 °C	[4]
Refractive Index	n _{20/D} 1.534	[7]
Vapor Pressure	0.003 mmHg at 20°C	[4]
Flash Point	113 °C (closed cup)	[6]
Solubility	Soluble in ethanol; Insoluble in water	[8]
Organoleptic Profile	Bitter, chocolate, cocoa	[2]

Synthesis

A common method for the synthesis of **5-Methyl-2-phenyl-2-hexenal** is through a base-catalyzed aldol condensation reaction between phenylacetaldehyde and isovaleraldehyde.[9]

Experimental Protocol: Synthesis via Aldol Condensation[9]

Materials:

- Phenylacetaldehyde
- Isovaleraldehyde
- Anhydrous sodium acetate
- Anhydrous ethyl alcohol
- Water

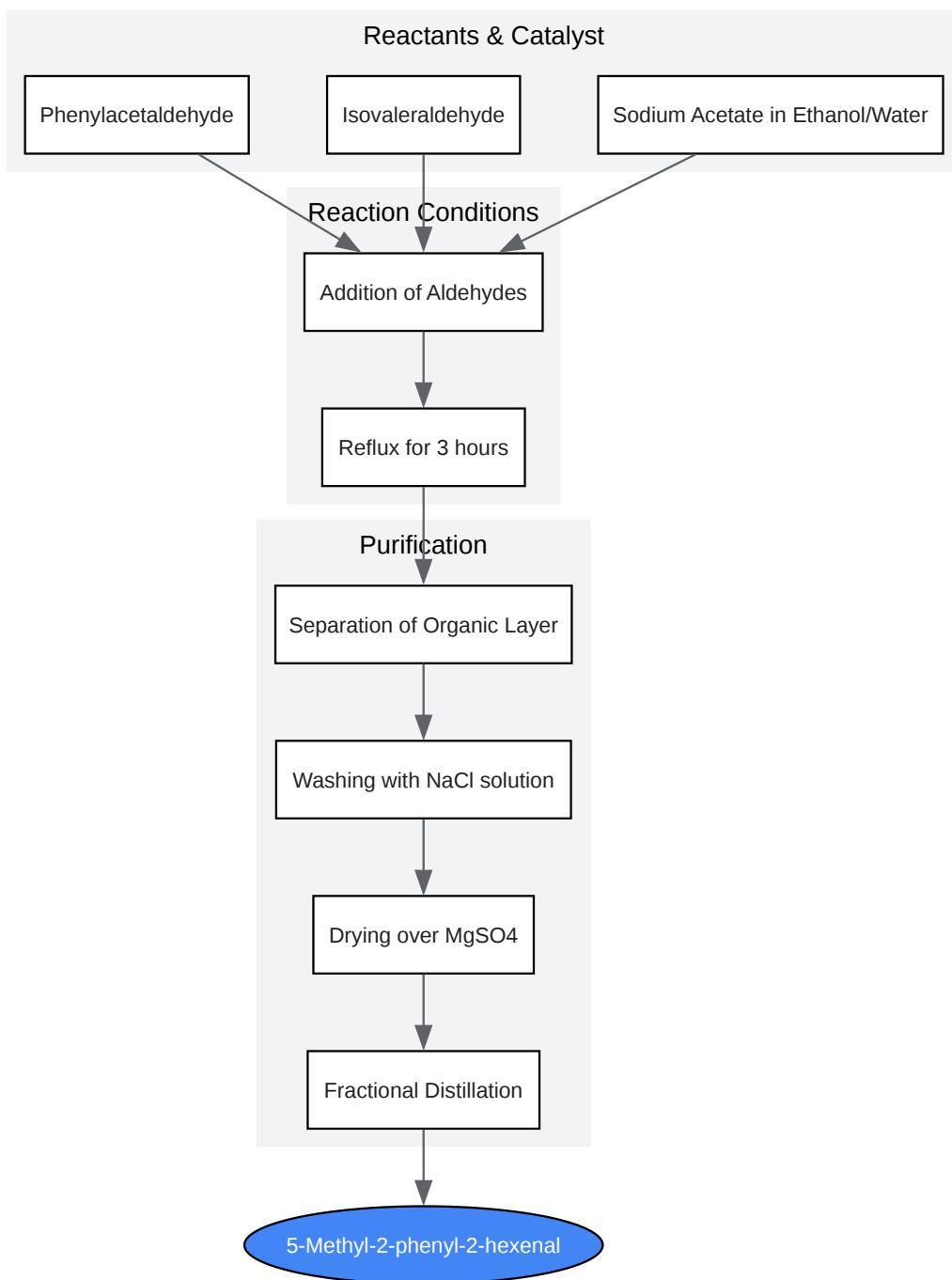
- Saturated NaCl solution
- Anhydrous magnesium sulfate
- Five-liter Morton flask equipped with a stirrer, thermometer, heating mantle, reflux condenser, and addition tube.

Procedure:

- Catalyst Solution Preparation: In the Morton flask, dissolve 186 g (2.3 moles) of anhydrous sodium acetate in a mixture of 370 g of water and 370 g of anhydrous ethyl alcohol. Stir the solution at 25°C until the sodium acetate is completely dissolved.
- Aldol Condensation: Over a 15-minute period, add a mixture of 440 g (3.7 moles) of phenylacetaldehyde and 318 g (3.7 moles) of isovaleraldehyde to the catalyst solution using a dropping funnel.
- Reaction: Heat the resulting solution to reflux and maintain this temperature for approximately three hours.
- Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.
- Purification: Wash the organic phase with a saturated NaCl solution and subsequently dry it over anhydrous magnesium sulfate.
- Isolation: Fractionally distill the dried organic phase at a 1:1 reflux ratio. The desired **5-Methyl-2-phenyl-2-hexenal** product distills at 96-105°C at a pressure of approximately 0.7 mm Hg.

Synthesis Workflow

Synthesis Workflow of 5-Methyl-2-phenyl-2-hexenal

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Synthesis Workflow Diagram

Toxicological Profile

A 90-day subchronic toxicity study of **5-Methyl-2-phenyl-2-hexenal** was conducted in F344 rats. The findings from this study are crucial for assessing its safety profile for use in consumer products.[\[6\]](#)[\[10\]](#)

Experimental Protocol: 90-Day Subchronic Toxicity Study[6]

- Test Species: F344 rats.
- Administration: Oral gavage.
- Dosage Groups: 0, 8, 24, and 70 mg/kg body weight/day.
- Duration: 90 days.
- Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, serum biochemistry, and histopathological changes.

Key Findings:

- No mortality or clinical signs were observed during the study.
- Body weight and food consumption were comparable between treated and control groups.
- A significant decrease in monocyte counts was observed in females at the 24 and 70 mg/kg/day dose levels.

Potential Biological Activity and Mechanism of Action

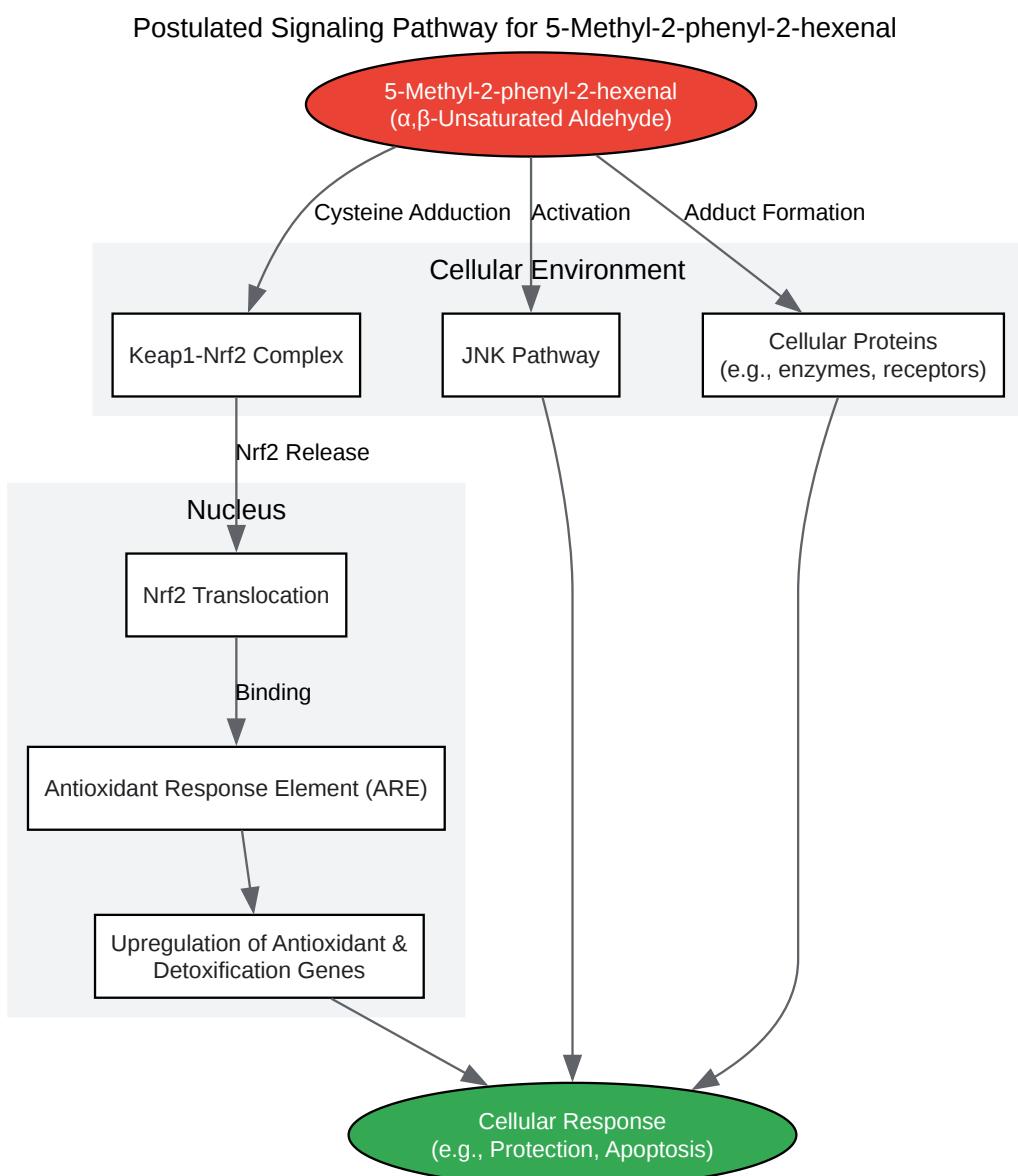
While specific pharmacological studies on **5-Methyl-2-phenyl-2-hexenal** are limited, its chemical structure as an α,β -unsaturated aldehyde provides a basis for predicting its potential biological activities. This class of compounds is known for its electrophilic nature and reactivity towards nucleophilic cellular components like proteins and DNA.

The primary mechanism of action for α,β -unsaturated aldehydes involves their ability to act as Michael acceptors, readily forming covalent adducts with sulphydryl groups of cysteine residues in proteins and with DNA bases. This reactivity can lead to a variety of cellular responses, including the induction of oxidative stress and activation of cellular defense mechanisms.

A key signaling pathway implicated in the cellular response to electrophilic compounds like α,β -unsaturated aldehydes is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, and targeted for degradation. However, upon exposure to electrophiles, cysteine residues in Keap1 are modified, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This serves as a protective mechanism against cellular damage.

Furthermore, α,β -unsaturated aldehydes have been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK pathway, which can be involved in both cell survival and apoptotic responses depending on the cellular context and the level of stress.

Postulated Signaling Pathway

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Conclusion

5-Methyl-2-phenyl-2-hexenal is a well-characterized flavoring and fragrance compound with a defined synthesis and toxicological profile at the tested doses. While its primary applications are in the food and cosmetic industries, its chemical nature as an α,β -unsaturated aldehyde suggests potential for broader biological activity. Further research into its specific interactions with cellular signaling pathways could unveil novel pharmacological or toxicological properties, making it a compound of continued interest for researchers in drug development and molecular toxicology.

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